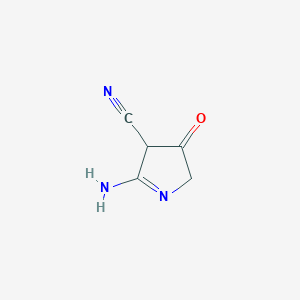

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with various functional groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the iodine-promoted cyclization of enaminone with aryl methyl ketones has been demonstrated as a useful method for the synthesis of pyrrolin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Characteristics

- IUPAC Name : 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile

- Molecular Formula : C₅H₅N₃O

- CAS Number : 146198-33-6

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Glycine-Derived Enamino Amides : This method involves Boc-deprotection conditions to yield the target compound.

- One-Pot Reactions : Recent studies have demonstrated efficient one-pot synthesis techniques that streamline the production process while maintaining high yields.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable for synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | KMnO₄, CrO₃ |

| Reduction | Yields alcohols or amines | NaBH₄, LiAlH₄ |

| Substitution | Introduces new functional groups | Halogens, nucleophiles |

Biology

Research indicates that derivatives of this compound exhibit promising antiviral and antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against specific pathogens.

Case Study: Antiviral Activity

A study conducted by MDPI demonstrated that derivatives of this compound inhibited viral replication by targeting viral enzymes. The mechanism involved binding to the active sites of these enzymes, thereby preventing their function.

Medicine

The therapeutic potential of this compound is under investigation for various diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological properties and mechanisms of action.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Induces apoptosis in cancer cells | Preclinical trials ongoing |

| Infectious Diseases | Inhibits pathogen replication | In vitro studies completed |

Industrial Applications

In industry, this compound is explored for developing new materials with specific properties such as polymers and dyes. Its ability to undergo various reactions makes it a candidate for creating innovative materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

- Indole derivatives

- Imidazole derivatives

Uniqueness

5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and medicinal research.

Actividad Biológica

5-Amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile (CAS No. 146198-33-6) is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrrole ring with multiple functional groups, which contribute to its reactivity and biological profile. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of diverse derivatives with potentially enhanced biological activities.

Antiviral and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antiviral and antimicrobial properties. For instance, certain derivatives have been shown to inhibit viral replication by targeting specific viral enzymes. This mechanism of action suggests that the compound could be a potential candidate for developing antiviral therapeutics.

Antitumor Activity

Studies have demonstrated that related pyrrole derivatives can function as tyrosine kinase inhibitors, which are crucial in cancer treatment. For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines. These compounds showed promising results in suppressing tumor growth in vivo, indicating a potential pathway for 5-amino-3-oxo derivatives to be explored further for their antitumor activity .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The inhibition of viral replication and the modulation of signaling pathways involved in cell proliferation are key areas where this compound may exert its effects .

Study on Antitumor Activity

In a notable study, several pyrrole derivatives were synthesized and evaluated for their antiproliferative activity against colon cancer cell lines. Among them, one derivative demonstrated an ability to inhibit cell growth with a GI50 value in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M). This study highlighted the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding affinity of various pyrrole derivatives to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These studies revealed that specific modifications in the chemical structure significantly influence binding stability and efficacy as potential inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antitumor | Enzyme inhibition |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Tyrosine kinase inhibition | Targeting ATP-binding domains |

| Indole derivatives | Antimicrobial | Disruption of microbial membranes |

Propiedades

IUPAC Name |

5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYJEXWMLVDMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.